N,N‑Bidentate Chelation Mode Is Exclusive to the 2‑Pyridyl Regioisomer
Single‑crystal X‑ray diffraction of the 5‑methyl‑5‑(2‑pyridyl) analog of the title compound confirms that the ligand coordinates Pt(II), Pt(IV), and Pd(II) in a bidentate N,N‑fashion through the pyridine nitrogen and the deprotonated hydantoin N3 atom, forming a planar five‑membered chelate ring [1]. This motif is geometrically impossible for 5‑(pyridin‑3‑yl)‑ and 5‑(pyridin‑4‑yl)imidazolidine‑2,4‑dione, in which the pyridine nitrogen lies meta or para to the attachment point, as well as for 5‑phenylhydantoin, which lacks a heteroatom donor on the aromatic ring altogether [2]. The bidentate binding mode directly impacts the stability, geometry, and biological activity of the resulting metal complexes [3].
| Evidence Dimension | Metal‑binding coordination mode |
|---|---|
| Target Compound Data | Bidentate N,N‑coordination via pyridine N and deprotonated hydantoin N3; five‑membered chelate ring confirmed by XRD for Pt(II), Pt(IV), and Pd(II) complexes of the 5‑methyl derivative |
| Comparator Or Baseline | 5‑(Pyridin‑3‑yl)imidazolidine‑2,4‑dione: pyridine N three bonds from attachment (meta); 5‑(pyridin‑4‑yl)imidazolidine‑2,4‑dione: pyridine N four bonds from attachment (para); 5‑phenylhydantoin: no heteroatom donor |
| Quantified Difference | Qualitative structural difference: 2‑pyridyl enables intramolecular N,N‑chelation; 3‑pyridyl, 4‑pyridyl, and phenyl isomers cannot form analogous chelate rings. |
| Conditions | X‑ray crystallography of Pt(II) complex K[PtCl₂(N,N‑L)] (where L = 5‑methyl‑5‑(2‑pyridyl)‑2,4‑imidazolidenedione); monoclinic space group |
Why This Matters
For researchers designing metallodrugs (Pt, Pd, Au, Hg complexes), only the 2‑pyridyl isomer provides the chelate‑stabilized coordination geometry essential for reproducible synthesis, structural characterization, and structure–activity studies.
- [1] Sabounchei, S. J.; Shahriary, P.; Gholiee, Y.; Salehzadeh, S.; Khavasi, H. R.; Chehregani, A. Platinum and palladium complexes with 5-methyl-5-(2-pyridyl)-2,4-imidazolidenedione: Synthesis, crystal and molecular structure, theoretical study, and pharmacological investigation. Inorg. Chim. Acta 2014, 409, 265–275. View Source
- [2] Bakalova, A.; Varbanov, H.; Buyukliev, R.; Momekov, G.; Ferdinandov, D.; Konstantinov, S. Platinum(IV) complexes with some derivatives of 5-methyl-5-(4-pyridyl) hydantoin. Synthesis, study and comparative pharmacological investigation. Drug Res. (Stuttg.) 2013, 63 (8), 420–423. View Source
- [3] Shahriary, P.; Sabounchei, S. J.; et al. Gold(III) complexes of 5-methyl-5-(pyridyl)-2,4-imidazolidenedione: synthesis, physicochemical, theoretical, antibacterial, and cytotoxicity investigation. RSC Adv. 2014, 4, 1192–1201. View Source
